molecular formula C6H11N3O2 B12360529 6-Amino-1-ethyl-1,3-diazinane-2,4-dione

6-Amino-1-ethyl-1,3-diazinane-2,4-dione

Cat. No.: B12360529
M. Wt: 157.17 g/mol
InChI Key: HFRVHRKMWUHKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-ethyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-ethyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable diketone, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-ethyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.

Scientific Research Applications

6-Amino-1-ethyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-1-ethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Piperazine: Another diazinane derivative with similar structural features.

    Hexahydropyrimidine: A six-membered ring compound with two nitrogen atoms, similar to diazinanes.

    Hexahydropyridazine: Another related compound with a six-membered ring structure.

Uniqueness: 6-Amino-1-ethyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

6-amino-1-ethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H11N3O2/c1-2-9-4(7)3-5(10)8-6(9)11/h4H,2-3,7H2,1H3,(H,8,10,11)

InChI Key

HFRVHRKMWUHKMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC(=O)NC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.